molecular formula C15H17N3O4S B2614490 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1171957-08-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2614490
CAS No.: 1171957-08-6
M. Wt: 335.38
InChI Key: FYZBMNPACDYNCW-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the cyclopentanecarboxamide moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide

Uniqueness

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-4-7-11(9-12)14-17-18-15(22-14)16-13(19)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBMNPACDYNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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